Cas no 1049461-25-7 (4-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(pentan-3-yl)piperazine-1-carboxamide)

4-{[1-(3,4-Difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(pentan-3-yl)piperazine-1-carboxamide is a structurally complex heterocyclic compound featuring a tetrazole core linked to a difluorophenyl group and a piperazine carboxamide moiety. This compound exhibits potential as an intermediate or active pharmaceutical ingredient (API) due to its unique combination of functional groups, which may confer selective binding properties or metabolic stability. The presence of fluorine atoms enhances lipophilicity and bioavailability, while the tetrazole ring contributes to hydrogen bonding interactions. Its piperazine-carboxamide structure suggests utility in medicinal chemistry, particularly for targeting central nervous system (CNS) or receptor-modulated pathways. The compound's synthetic versatility allows for further derivatization, making it valuable for drug discovery and development applications.
4-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(pentan-3-yl)piperazine-1-carboxamide structure
1049461-25-7 structure
Product Name:4-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(pentan-3-yl)piperazine-1-carboxamide
CAS No:1049461-25-7
MF:C18H25F2N7O
MW:393.43420958519
CID:5981717
PubChem ID:29340560
Update Time:2025-05-22

4-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(pentan-3-yl)piperazine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(pentan-3-yl)piperazine-1-carboxamide
    • VU0639065-1
    • SR-01000921667
    • F5252-0267
    • AKOS024503125
    • SR-01000921667-1
    • 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(pentan-3-yl)piperazine-1-carboxamide
    • 1049461-25-7
    • 4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-N-pentan-3-ylpiperazine-1-carboxamide
    • Inchi: 1S/C18H25F2N7O/c1-3-13(4-2)21-18(28)26-9-7-25(8-10-26)12-17-22-23-24-27(17)14-5-6-15(19)16(20)11-14/h5-6,11,13H,3-4,7-10,12H2,1-2H3,(H,21,28)
    • InChI Key: ACCIGCIVRWDWIN-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)N1C(CN2CCN(C(NC(CC)CC)=O)CC2)=NN=N1)F

Computed Properties

  • Exact Mass: 393.20886477g/mol
  • Monoisotopic Mass: 393.20886477g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 502
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 79.2Ų

4-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(pentan-3-yl)piperazine-1-carboxamide Pricemore >>

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Additional information on 4-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(pentan-3-yl)piperazine-1-carboxamide

Introduction to Compound CAS No. 1049461-25-7: 4-{[1-(3,4-Difluorophenyl)-1H-1,2,3,4-Tetrazol-5-yl]methyl}-N-(pentan-3-yl)piperazine-1-carboxamide

Compound CAS No. 1049461-25-7, also known as 4-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(pentan-3-yl)piperazine-1-carboxamide, is a highly specialized chemical entity with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of interest for researchers and pharmaceutical developers.

The molecular structure of this compound is characterized by a piperazine ring system, which serves as a central scaffold. Attached to this piperazine ring is a tetrazole group, specifically a 1H-tetrazol-5-yl methyl substituent, which is further substituted with a 3,4-difluorophenyl group. This combination of functional groups contributes to the compound's stability and bioavailability. Additionally, the N-pentan-3-yl group attached to the piperazine ring enhances its lipophilicity, potentially improving its pharmacokinetic properties.

Recent research has focused on the biological activity of this compound. Studies have demonstrated its potential as a modulator of key cellular pathways, particularly in the context of neurodegenerative diseases and cancer. The tetrazole moiety has been shown to interact with specific protein targets, leading to modulation of enzyme activity and cellular signaling. For instance, in vitro assays have revealed that this compound exhibits potent inhibitory activity against certain kinases involved in tumor progression.

Moreover, the fluorine atoms present in the 3,4-difluorophenyl group play a crucial role in enhancing the compound's pharmacodynamic properties. Fluorine substitution is known to improve drug-like qualities such as solubility and metabolic stability. These attributes make the compound a strong candidate for further preclinical development.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and coupling reactions. The use of advanced synthetic techniques ensures high yield and purity. Researchers have also explored alternative synthetic routes to optimize scalability for potential large-scale production.

From an industrial perspective, the development of this compound aligns with current trends in drug discovery that emphasize the importance of structurally diverse molecules with tailored pharmacokinetic profiles. Its unique combination of functional groups makes it a valuable addition to libraries for high-throughput screening.

In conclusion, Compound CAS No. 1049461-25-7 represents a significant advancement in medicinal chemistry due to its innovative structure and promising biological activities. As research continues to uncover its full potential, this compound holds great promise for contributing to the development of novel therapeutic agents.

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